molecular formula C10H8N4O2 B14323571 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide CAS No. 108047-47-8

[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide

Cat. No.: B14323571
CAS No.: 108047-47-8
M. Wt: 216.20 g/mol
InChI Key: RDHAFPLFAWNBFR-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of hydrogen (SNH) followed by the Scholl reaction. This approach allows for the construction of the fused ring system with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

Chemistry

In chemistry, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .

Industry

Industrially, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. In electronic applications, its mechanism of action is related to its ability to facilitate charge transport and its stability under operational conditions .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,5]Oxadiazolo[3,4-b]pyrazine
  • [1,2,5]Thiadiazolo[3,4-b]pyrazine
  • Quinoxaline derivatives

Uniqueness

Compared to these similar compounds, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is unique due to its specific electronic properties and structural features. Its fused ring system provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

108047-47-8

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

6,7-dimethyl-3-oxido-[1,2,5]oxadiazolo[3,4-b]quinoxalin-3-ium

InChI

InChI=1S/C10H8N4O2/c1-5-3-7-8(4-6(5)2)12-10-9(11-7)13-16-14(10)15/h3-4H,1-2H3

InChI Key

RDHAFPLFAWNBFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=NO[N+](=C3N=C2C=C1C)[O-]

Origin of Product

United States

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